molecular formula C9H13BrN2 B7873217 2-bromo-1-N-propylbenzene-1,4-diamine

2-bromo-1-N-propylbenzene-1,4-diamine

Cat. No.: B7873217
M. Wt: 229.12 g/mol
InChI Key: PBLWLYUIANLFNC-UHFFFAOYSA-N
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Description

2-Bromo-1-N-propylbenzene-1,4-diamine is an organic compound with the molecular formula C9H13BrN2. It is a derivative of benzene, featuring a bromine atom and a propyl group attached to the benzene ring, along with two amine groups. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-N-propylbenzene-1,4-diamine typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Mechanism of Action

The mechanism of action of 2-bromo-1-N-propylbenzene-1,4-diamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-N-propylbenzene-1,4-diamine is unique due to its specific combination of a bromine atom, a propyl group, and two amine groups on the benzene ring.

Properties

IUPAC Name

2-bromo-1-N-propylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6,12H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLWLYUIANLFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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